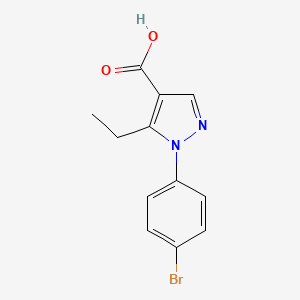
4-Chloro-3-(piperidin-1-ylmethyl)aniline
Descripción general
Descripción
4-Chloro-3-(piperidin-1-ylmethyl)aniline, also known as 4-chloro-3-piperidin-1-ylmethyl aniline, is an aniline derivative with a piperidine ring. It is a colorless to pale yellow liquid with a faint amine odor. It has a molecular formula of C10H15ClN2 and a molecular weight of 190.7 g/mol. It is an important intermediate used in the synthesis of various organic compounds, and is widely used in the pharmaceutical and agrochemical industries.
Aplicaciones Científicas De Investigación
Corrosion Inhibition
One significant application of compounds related to 4-Chloro-3-(piperidin-1-ylmethyl)aniline is in corrosion inhibition. For instance, derivatives of this compound have been studied for their efficiency in inhibiting corrosion of mild steel in acidic environments. Research shows that these compounds adsorb on the steel surface, forming a protective layer that significantly reduces corrosion rates. The effectiveness of such inhibitors is often linked to their molecular structure, where quantum chemical calculations can predict their inhibitory performance (Daoud et al., 2014).
Antiproliferative Activity
Another research area explores the antiproliferative activities of derivatives of this compound. Compounds synthesized from this molecule have shown significant anticancer activity against various cancer cell lines. These studies involve the synthesis of polysubstituted tetrahydropyridines and piperidin-4-one-3-carboxylates, with some derivatives exhibiting notable anticancer properties. This highlights the compound's potential in the development of new anticancer agents (Aeluri et al., 2012).
Catalysis
This compound derivatives are also utilized in catalysis, particularly in the synthesis of complex organic molecules. For example, acidic ionic liquids catalyze the synthesis of functionalized piperidine derivatives through pseudo five-component reactions. These reactions demonstrate the versatility of piperidine derivatives as intermediates in organic synthesis, offering efficient pathways to a wide range of functionalized molecules (Shaterian & Azizi, 2013).
Solar Energy
In the field of renewable energy, specifically dye-sensitized solar cells (DSSCs), derivatives of this compound have been investigated for their potential as sensitizing dyes. These compounds, through structural modification, have shown to improve the efficiency of DSSCs, indicating the role that such derivatives can play in enhancing solar energy conversion efficiency (Jadhav et al., 2018).
Molecular Structure Investigations
Moreover, studies have been conducted to understand the molecular structure of s-triazine derivatives incorporating pyrazole, piperidine, and aniline moieties. These investigations, using techniques such as X-ray crystallography, provide insight into the intermolecular interactions and electronic properties of such compounds, offering valuable information for the design of materials with specific properties (Shawish et al., 2021).
Propiedades
IUPAC Name |
4-chloro-3-(piperidin-1-ylmethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2/c13-12-5-4-11(14)8-10(12)9-15-6-2-1-3-7-15/h4-5,8H,1-3,6-7,9,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQWNBMBBDXMIHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=C(C=CC(=C2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(3-Cyanophenyl)methanesulfonyl]benzoic acid](/img/structure/B1518858.png)
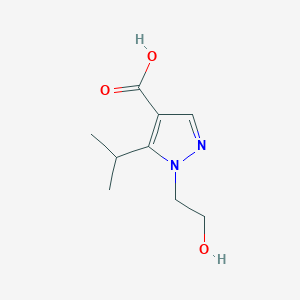

![2-[(3-ethynylphenyl)amino]-N-methylacetamide](/img/structure/B1518865.png)
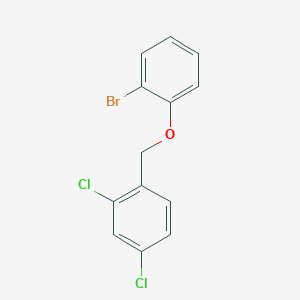
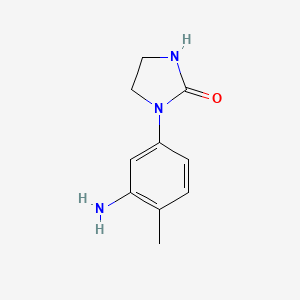
![4,5-Dimethoxy-2-{[(propan-2-yl)carbamoyl]amino}benzoic acid](/img/structure/B1518871.png)
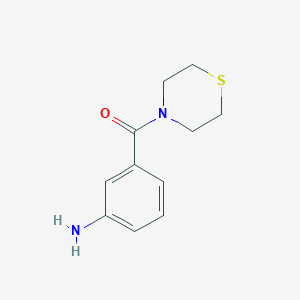
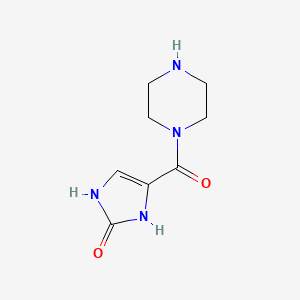

![4-[4-(Cyanomethyl)phenoxy]benzoic acid](/img/structure/B1518878.png)
